molecular formula C28H35F3O6 B14741611 [(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 2376-41-2

[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B14741611
CAS No.: 2376-41-2
M. Wt: 524.6 g/mol
InChI Key: HCHLJRUJNHCYHN-IGWULVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of [(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives with different functional groups and substitutions. Examples include:

Uniqueness

[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific trifluoroethylidene and acetyloxy functional groups, which impart distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

2376-41-2

Molecular Formula

C28H35F3O6

Molecular Weight

524.6 g/mol

IUPAC Name

[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C28H35F3O6/c1-15(32)35-23-13-18-7-8-19-21(9-11-26(5)22(19)10-12-27(26,6)37-17(3)34)25(18,4)14-20(23)24(28(29,30)31)36-16(2)33/h7,13,19,21-22H,8-12,14H2,1-6H3/b24-20+/t19-,21+,22+,25+,26+,27+/m1/s1

InChI Key

HCHLJRUJNHCYHN-IGWULVQMSA-N

Isomeric SMILES

CC(=O)OC\1=CC2=CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C/C1=C(/C(F)(F)F)\OC(=O)C)C)C)(C)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1=C(C(F)(F)F)OC(=O)C)C)C)(C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.